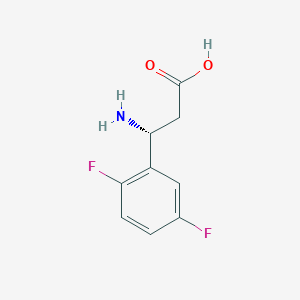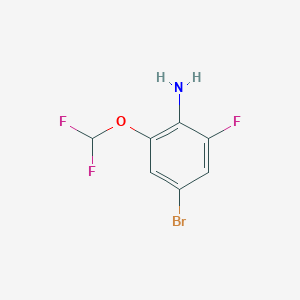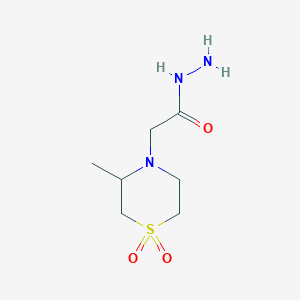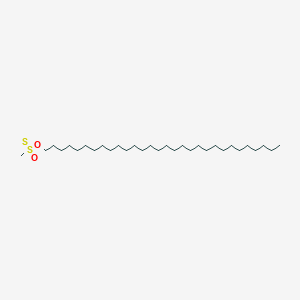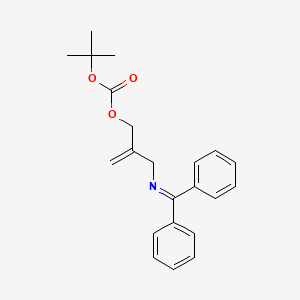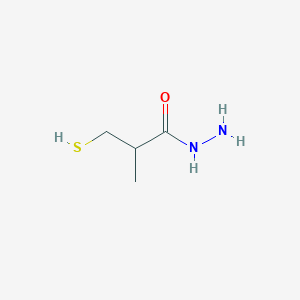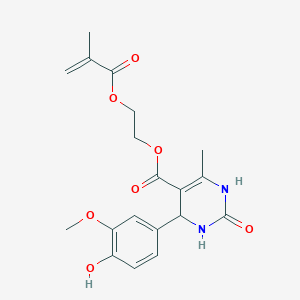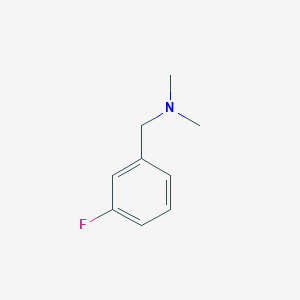
(E)-7,8-Dihydroquinolin-5(6H)-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-7,8-Dihydroquinolin-5(6H)-one oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group (-C=N-OH) attached to a carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7,8-Dihydroquinolin-5(6H)-one oxime typically involves the reaction of 7,8-dihydroquinolin-5(6H)-one with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
(E)-7,8-Dihydroquinolin-5(6H)-one oxime undergoes various chemical reactions, including:
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrosilanes, such as phenylsilane, are commonly used in reduction reactions.
Catalysts: Tris(pentafluorophenyl)borane is a strong Lewis acid catalyst used in reductive rearrangement reactions.
Solvents: Common solvents include ethanol, methanol, and dimethylformamide (DMF).
Major Products Formed
Secondary Amines: Reduction of the oxime group can yield secondary amines.
Nitrilium Ions: In certain rearrangement reactions, oximes can form nitrilium ions, which can further react to form various products.
科学的研究の応用
(E)-7,8-Dihydroquinolin-5(6H)-one oxime has several scientific research applications:
作用機序
The mechanism of action of (E)-7,8-Dihydroquinolin-5(6H)-one oxime involves its interaction with molecular targets through its oxime functional group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In reduction reactions, the oxime group is converted to an amine, which can interact with biological targets such as enzymes and receptors .
類似化合物との比較
Similar Compounds
Indole Oximes: These compounds have similar structural features and are used in the synthesis of heterocyclic compounds.
Isatin Oximes: These oximes are known for their biological activity and are used in medicinal chemistry.
Uniqueness
(E)-7,8-Dihydroquinolin-5(6H)-one oxime is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to form stable complexes with metal ions and undergo reductive rearrangement reactions sets it apart from other oximes .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
(NE)-N-(7,8-dihydro-6H-quinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H10N2O/c12-11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,12H,1,4-5H2/b11-9+ |
InChIキー |
WIFANAAJMOTDRF-PKNBQFBNSA-N |
異性体SMILES |
C1CC2=C(C=CC=N2)/C(=N/O)/C1 |
正規SMILES |
C1CC2=C(C=CC=N2)C(=NO)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
